Olea europaea (olive) leaf extract

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

8060-29-5 |

|---|---|

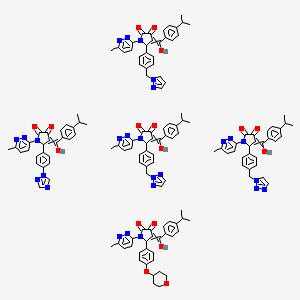

Molecular Formula |

C142H134N26O17 |

Molecular Weight |

2476.7 g/mol |

IUPAC Name |

4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(oxan-4-yloxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(pyrazol-1-ylmethyl)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(triazol-1-ylmethyl)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(triazol-2-ylmethyl)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(1,2,4-triazol-1-yl)phenyl]pyrrolidine-2,3-dione |

InChI |

InChI=1S/C30H31N3O5.C29H27N5O3.2C28H26N6O3.C27H24N6O3/c1-18(2)20-5-7-22(8-6-20)28(34)26-27(33(30(36)29(26)35)25-13-4-19(3)31-32-25)21-9-11-23(12-10-21)38-24-14-16-37-17-15-24;1-18(2)21-10-12-23(13-11-21)27(35)25-26(22-8-6-20(7-9-22)17-33-16-4-15-30-33)34(29(37)28(25)36)24-14-5-19(3)31-32-24;1-17(2)20-9-11-22(12-10-20)26(35)24-25(21-7-5-19(6-8-21)16-33-15-14-29-32-33)34(28(37)27(24)36)23-13-4-18(3)30-31-23;1-17(2)20-9-11-22(12-10-20)26(35)24-25(21-7-5-19(6-8-21)16-33-29-14-15-30-33)34(28(37)27(24)36)23-13-4-18(3)31-32-23;1-16(2)18-5-7-20(8-6-18)25(34)23-24(19-9-11-21(12-10-19)32-15-28-14-29-32)33(27(36)26(23)35)22-13-4-17(3)30-31-22/h4-13,18,24,27,34H,14-17H2,1-3H3;4-16,18,26,35H,17H2,1-3H3;2*4-15,17,25,35H,16H2,1-3H3;4-16,24,34H,1-3H3 |

InChI Key |

CNPGVIACQIHOGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)CN5C=CC=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)CN5C=CN=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)CN5N=CC=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)N5C=NC=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Phytochemical Profile of Olea europaea Leaf Extract

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the phytochemical composition of olive leaf extract (Olea europaea). It details the major bioactive compounds, presents quantitative data, and offers detailed experimental protocols for their extraction and analysis, empowering researchers in the fields of natural product chemistry, pharmacology, and drug development.

Phytochemical Profile of Olea europaea Leaf Extract

Olive leaves are a rich source of a diverse array of bioactive compounds, primarily belonging to the classes of secoiridoids, flavonoids, phenolic alcohols, phenolic acids, and triterpenic acids. These compounds are responsible for the various health-promoting properties attributed to olive leaf extract, including antioxidant, anti-inflammatory, antimicrobial

The Comprehensive Guide to Bioactive Compounds in Olive Leaf Extract: Identification, Quantification, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification, quantification, and biological activities of key bioactive compounds present in olive leaf extract (Olea europaea). The document details the prevalent phytochemicals, presents their quantitative analysis in a comparative format, outlines the experimental protocols for their characterization, and visualizes the key signaling pathways they modulate.

Core Bioactive Compounds in Olive Leaf Extract

Olive leaf extract is a rich source of various phenolic compounds, secoiridoids, flavonoids, and triterpenes, which contribute to its wide-ranging health benefits, including antioxidant, anti-inflammatory, antimicrobial, and cardioprotective effects. The most significant of these compounds are:

-

Secoiridoids: Oleuropein (B1677263) is the most abundant bioactive compound in olive leaves, known for its potent antioxidant and anti-inflammatory properties.[1][2] Its hydrolysis product, hydroxytyrosol (B1673988) , is also a powerful antioxidant.[3][4] Other secoiridoids include ligustroside (B1675382) and oleuropein aglycone.[1][5]

-

Flavonoids: Luteolin, apigenin, and their respective glucosides (e.g., luteolin-7-O-glucoside, apigenin-7-O-glucoside) are significant flavonoids found in the extract, contributing to its antioxidant and anti-cancer activities.[6][7] Quercetin and rutin (B1680289) are also present.[8][9]

-

Simple Phenols: Tyrosol and caffeic acid are simple phenolic compounds that also contribute to the overall antioxidant capacity of the extract.[6]

-

Triterpenes: Oleanolic acid, maslinic acid, and ursolic acid are pentacyclic triterpenes present in olive leaves, exhibiting anti-inflammatory and anti-cancer properties.[7][10]

Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in olive leaf extract can vary significantly depending on the olive cultivar, geographical origin, harvesting time, and the extraction method employed.[1][11] The following tables summarize the quantitative data from various studies.

Table 1: Concentration of Major Phenolic Compounds in Olive Leaf Extract

| Compound | Concentration Range | Cultivar(s) / Source | Extraction Method | Reference |

| Oleuropein | 17.08 - 136.49 mg/g | 'Arbequina', 'Picual' | Aqueous Extraction | [11] |

| Oleuropein | 7.5 - 249.81 g/kg | Commercial Extracts | Not Specified | [1] |

| Oleuropein | 13.35 mg/g | Not Specified | Soxhlet (80% Methanol) | [12] |

| Oleuropein | 73.65 mg/g | Not Specified | Pressurized Liquid Extraction (Ethanol) | [13] |

| Hydroxytyrosol | 0.3% - 0.8% | 10 different breeds | Ultrasonic Extraction (Methanol-Water) | [3] |

| Verbascoside | 1.12 - 4.07 mg/g | 'Arbequina', 'Picual' | Aqueous Extraction | [11] |

| Luteolin-7-O-glucoside | Present (not quantified) | Not Specified | Ethanolic Extraction | [6] |

| Apigenin-7-O-glucoside | 2.05 - 2.21 mg/g | 'Arbequina', 'Picual' | Aqueous Extraction | [11] |

Table 2: Concentration of Triterpenic Acids in Olive Leaves

| Compound | Concentration Range (g/kg) | Drying Method | Reference |

| Oleanolic Acid | 13.824 - 19.056 (as total triterpenic acids) | Hot air-drying, Freeze-drying | [7] |

| Maslinic Acid | Present (not quantified individually) | Hot air-drying, Freeze-drying | [7] |

| Ursolic Acid | Present (not quantified individually) | Hot air-drying, Freeze-drying | [10] |

Experimental Protocols

General Phytochemical Screening Workflow

The initial identification of bioactive compound classes in olive leaf extract can be achieved through a systematic workflow involving extraction, qualitative screening, and chromatographic analysis.

Protocol for Extraction of Oleuropein and other Phenolic Compounds

This protocol is a generalized procedure based on common laboratory practices for obtaining a phenolic-rich extract from olive leaves.

-

Sample Preparation: Fresh olive leaves are washed, dried (e.g., hot air-drying or freeze-drying), and ground into a fine powder.[7]

-

Extraction Solvent Selection: An aqueous ethanol solution (e.g., 70-80% ethanol in water) is a commonly used and effective solvent for extracting oleuropein and other phenols.[12][14]

-

Extraction Procedure (Ultrasound-Assisted Extraction - UAE):

-

Mix the powdered olive leaves with the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).[14]

-

Place the mixture in an ultrasonic bath and sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).[14]

-

After extraction, filter the mixture (e.g., using Whatman No. 1 filter paper) to separate the extract from the solid residue.

-

The solvent is then typically evaporated under reduced pressure to yield the crude extract.

-

Protocol for Quantification of Oleuropein and Hydroxytyrosol by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of key bioactive compounds in olive leaf extract.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[15]

-

Mobile Phase: A gradient elution is typically employed using a mixture of:

-

Detection Wavelength: Oleuropein and hydroxytyrosol are commonly detected at 280 nm, although 230 nm or 240 nm can also be used.[3][4][15]

-

Quantification: Calibration curves are generated using pure standards of oleuropein and hydroxytyrosol at known concentrations. The concentration in the extract is then determined by comparing the peak area of the analyte with the calibration curve.

Key Signaling Pathways Modulated by Olive Leaf Bioactive Compounds

The bioactive compounds in olive leaf extract, particularly oleuropein and its derivatives, have been shown to modulate several key signaling pathways involved in cellular processes related to health and disease.

AMPK/mTOR Signaling Pathway

Oleuropein aglycone has been shown to induce autophagy, a cellular self-cleaning process, through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway.[17] This mechanism is crucial for cellular homeostasis and is implicated in anti-aging and neuroprotective effects.[5][18]

Pathways in Epithelial-Mesenchymal Transition (EMT)

Bioactive compounds from olive leaves can modulate signaling pathways involved in EMT, a process critical in cancer metastasis. These pathways include the TGF-β/SMAD, PI3K/AKT, and Wnt/β-catenin pathways.[19] Oleuropein has been observed to downregulate phosphorylated AKT (p-AKT), thereby inhibiting cell proliferation and invasion in cancer models.[19][20]

Conclusion

Olive leaf extract is a complex mixture of bioactive compounds with significant potential for applications in the pharmaceutical and nutraceutical industries. A thorough understanding of the identification, quantification, and mechanisms of action of these compounds is crucial for the development of standardized and effective products. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in this field. Further research is warranted to fully elucidate the synergistic effects of these compounds and their therapeutic potential in various disease models.

References

- 1. Characterization of bioactive compounds in commercial olive leaf extracts, and olive leaves and their infusions - Food & Function (RSC Publishing) DOI:10.1039/C9FO00698B [pubs.rsc.org]

- 2. [PDF] Characterization of compounds and quantitative analysis of oleuropein in commercial olive leaf extracts | Semantic Scholar [semanticscholar.org]

- 3. journals.caf.ac.cn [journals.caf.ac.cn]

- 4. researchgate.net [researchgate.net]

- 5. Oleuropein Aglycone Modulates Oxidative Stress and Autophagy-Related Pathways in Human Skeletal Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Changes in Phytochemical Profiles and Biological Activity of Olive Leaves Treated by Two Drying Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. scielo.br [scielo.br]

- 14. Enhanced yield of oleuropein from olive leaves using ultrasound‐assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dspace.alquds.edu [dspace.alquds.edu]

- 16. High-Yield Production of a Rich-in-Hydroxytyrosol Extract from Olive (Olea europaea) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oleuropein aglycone induces autophagy via the AMPK/mTOR signalling pathway: a mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oleuropein Aglycone Protects against MAO-A-Induced Autophagy Impairment and Cardiomyocyte Death through Activation of TFEB - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulation of Epithelial to Mesenchymal Transition Signaling Pathways by Olea Europaea and Its Active Compounds [mdpi.com]

- 20. Oleuropein and Cancer Chemoprevention: The Link is Hot - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Mechanisms of Action of Oleuropein

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oleuropein (B1677263), a prominent phenolic secoiridoid from olive (Olea europaea), has garnered significant scientific interest for its diverse pharmacological activities demonstrated in vitro. As a potent antioxidant, it directly scavenges free radicals and modulates endogenous antioxidant systems. Its anti-inflammatory properties are primarily mediated through the inhibition of key pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB). In the context of oncology, oleuropein exhibits multifaceted anticancer effects, including the induction of apoptosis, cell cycle arrest, and the suppression of proliferation and migration across various cancer cell lines by modulating critical pathways like PI3K/Akt and MAPK. Furthermore, its neuroprotective potential is linked to the induction of autophagy via the AMPK/mTOR pathway and protection against oxidative stress in neuronal cells. This document provides a detailed examination of these in vitro mechanisms, presenting quantitative data, experimental protocols, and visual representations of the core signaling pathways to facilitate further research and drug development.

Antioxidant Mechanism of Action

Oleuropein's antioxidant capacity is a cornerstone of its biological activity. It functions through two primary mechanisms: direct scavenging of reactive oxygen and nitrogen species (RONS) and enhancement of the cellular antioxidant defense system. In vitro studies consistently demonstrate its ability to neutralize radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[1][2] This free-radical scavenging ability is attributed to the hydrogen-donating hydroxyl groups in its chemical structure.[3] Beyond direct scavenging, oleuropein can chelate metal ions like iron and copper, which are known to catalyze reactions that generate free radicals.[4][5] In cellular models, pretreatment with oleuropein has been shown to reduce intracellular ROS levels, increase the levels of the critical antioxidant glutathione (B108866) (GSH), and enhance the total antioxidant capacity in cells subjected to oxidative stress.[6][7][8]

Quantitative Antioxidant Activity Data

The antioxidant potential of oleuropein and extracts containing it has been quantified using various standard assays. The half-maximal effective concentration (EC50) is a common metric used to compare scavenging activity.

| Assay | Compound/Extract | EC50 Value | Source |

| DPPH Radical Scavenging | Olive Leaf Extract (OLE) | 13.8 ± 0.8 µg/mL | [1] |

| OLE-Enriched EVOO | 0.147 mg/mL | [2] | |

| ABTS Radical Scavenging | Olive Leaf Extract (OLE) | 16.1 ± 1.2 µg/mL | [1] |

| OLE-Enriched EVOO | 0.055 mg/mL | [2] | |

| Superoxide Anion (O₂·⁻) Scavenging | Olive Leaf Extract (OLE) | 52.6 ± 2.1 µg/mL | [1] |

| Nitric Oxide (NO•) Scavenging | Olive Leaf Extract (OLE) | 48.4 ± 6.8 µg/mL | [1] |

Visualization: Antioxidant Experimental Workflow

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is synthesized based on methodologies described in cited literature.[9]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) at a concentration of approximately 100 µM in methanol (B129727). This solution should be freshly prepared and kept in the dark to prevent degradation.

-

Sample Preparation: Prepare a stock solution of oleuropein in methanol. Create a series of dilutions from this stock to test a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

-

Add an equal volume (e.g., 100 µL) of the different oleuropein dilutions to the wells.

-

For the control well, add methanol instead of the oleuropein solution. For the blank well, use methanol only.

-

-

Incubation: Incubate the plate at room temperature in the dark for 20-30 minutes. The scavenging of the DPPH radical by oleuropein results in a color change from deep violet to light yellow.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

EC50 Determination: Plot the % Inhibition against the corresponding oleuropein concentrations. The EC50 value, the concentration required to scavenge 50% of the DPPH radicals, can be determined from the curve using regression analysis.

Anti-inflammatory Mechanism of Action

Oleuropein exerts significant anti-inflammatory effects in vitro by modulating cellular pathways that control the inflammatory response. A primary target is the NF-κB signaling pathway, a master regulator of inflammation.[10][11] In various cell models, including microglial cells and polymorphonuclear cells (PMNCs), oleuropein has been shown to prevent the activation and nuclear translocation of NF-κB.[3][12] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[11] By suppressing NF-κB, oleuropein downregulates the expression of numerous downstream pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][10] Furthermore, oleuropein can inhibit other inflammatory pathways, including the p38 and ERK MAPKs.[3]

Quantitative Anti-inflammatory Activity Data

| Cell Line/Model | Stimulant | Oleuropein Conc. | Observed Effect | Source |

| Polymorphonuclear Cells (PMNCs) | LPS | 20 µg/mL | Significant decrease in TNF-α secretion | [12][13] |

| BV-2 Microglial Cells | LPS | Not specified | Suppression of pro-inflammatory mediators | [3] |

| Bovine Mammary Epithelial Cells | LPS | 62.5 - 250 µg/mL | Dose-dependent reduction in TNF, IL1B gene expression | [14] |

Visualization: NF-κB Inhibition Pathway

Experimental Protocol: ELISA for TNF-α Quantification

This protocol is based on the methodology for measuring cytokine secretion.[12][13]

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., macrophages like RAW 264.7 or PMNCs) in a culture plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of oleuropein for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a specified period (e.g., 24 hours). Include untreated and LPS-only controls.

-

-

Supernatant Collection: After incubation, centrifuge the culture plate to pellet the cells and carefully collect the supernatant, which contains the secreted cytokines.

-

ELISA Procedure (General Steps for Sandwich ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for TNF-α and incubate overnight.

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Add the collected cell culture supernatants and a series of known TNF-α standards to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate thoroughly.

-

Add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours.

-

Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

-

Wash the plate and add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A blue color will develop.

-

Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which turns the color to yellow.

-

-

Measurement and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of TNF-α in the experimental samples by interpolating their absorbance values from the standard curve.

-

Anticancer Mechanism of Action

Oleuropein exhibits a broad spectrum of anticancer activities in vitro, targeting fundamental processes of cancer progression. Its effects are mediated by the modulation of multiple signaling pathways, leading to reduced viability and metastatic potential in various cancer cell lines.

Induction of Apoptosis

A key anticancer mechanism of oleuropein is the induction of apoptosis, or programmed cell death.[15][16] In cancer cells like MCF-7 (breast), HeLa (cervical), and glioma cells, oleuropein treatment leads to the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[10][17][18] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[10] This event triggers the activation of a caspase cascade, including initiator caspase-9 and effector caspase-3, which execute the apoptotic program.[10]

Cell Cycle Arrest

Oleuropein can halt the proliferation of cancer cells by inducing cell cycle arrest. Studies on MCF-7 breast cancer cells have shown that oleuropein causes an arrest at the G1/S phase transition.[18][19][20] In MDA-MB-231 cells, it can induce a delay in the S phase.[4][21] This effect is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21.[4][21]

Key Signaling Pathways in Cancer

Oleuropein's anticancer effects are orchestrated through its influence on critical intracellular signaling networks that regulate cell survival, proliferation, and death.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Oleuropein has been shown to inhibit the PI3K/Akt/mTOR pathway in several cancer cell lines, including HepG2 (liver) and glioma cells.[10][17] By suppressing the phosphorylation and activation of Akt, oleuropein prevents downstream pro-survival signals, thereby promoting apoptosis.[17]

-

MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, regulates diverse cellular processes. Oleuropein's effect on this pathway can be context-dependent. In some cancer cells, it inhibits the pro-proliferative ERK pathway.[4][18] Conversely, in cell lines like HeLa and lung cancer cells, it can activate the pro-apoptotic JNK and p38 pathways, contributing to cell death.[4][10][17]

Quantitative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

| Cell Line | Cancer Type | IC50 Value (µM) | Source |

| MCF-7 | Breast (ER+) | 16.99 ± 3.4 | [15][22] |

| MDA-MB-231 | Breast (Triple-Negative) | 27.62 ± 2.38 | [15][22] |

| ~500 | [23] | ||

| TCAM-2 | Testicular Seminoma | 50 | [11] |

| SEM-1 | Testicular Seminoma | 140 | [11] |

| HepG2 | Hepatocellular Carcinoma | ~60 | [10] |

| A549 | Lung Carcinoma | ~150 | [10] |

| HeLa | Cervical Carcinoma | ~200 | [10] |

Visualizations: Cancer-Related Signaling Pathways

References

- 1. In vitro antioxidant activity of olive leaf extract (Olea europaea L.) and its protective effect on oxidative damage in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. A Comprehensive Review on the Anti-Cancer Effects of Oleuropein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Diabetic Properties of Olive (Olea europaea) Leaf Extracts: In Vitro and In Vivo Evaluation | MDPI [mdpi.com]

- 6. Oleuropein Aglycone Modulates Oxidative Stress and Autophagy-Related Pathways in Human Skeletal Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant Effects of Oleuropein on Hydrogen Peroxide-Induced Neuronal Stress- An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and hydroxytyrosol from a Greek Olea europea variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Oleuropein Counteracts Both the Proliferation and Migration of Intra- and Extragonadal Seminoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. olivelife.gr [olivelife.gr]

- 13. Oleuropein Is Responsible for the Major Anti-Inflammatory Effects of Olive Leaf Extract | Arab American University [aaup.edu]

- 14. In vitro antioxidant and anti-inflammatory activity of an oleuropein-enriched extract obtained from olives leaves on BME-UV1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ffhdj.com [ffhdj.com]

- 16. mdpi.com [mdpi.com]

- 17. Oleuropein and Cancer Chemoprevention: The Link is Hot - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oleuropein Induces Cytotoxicity and Peroxiredoxin Over-expression in MCF-7 Human Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 19. Anti-proliferative and apoptotic effects of oleuropein and hydroxytyrosol on human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oleuropein in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ffhdj.com [ffhdj.com]

- 23. Use of Oleuropein and Hydroxytyrosol for Cancer Prevention and Treatment: Considerations about How Bioavailability and Metabolism Impact Their Adoption in Clinical Routine [mdpi.com]

An In-depth Technical Guide to the Antioxidant Properties of Olea europaea Leaf Polyphenols

Executive Summary: Olea europaea (olive) leaves, often considered an agricultural by-product, are a rich source of bioactive polyphenols, exhibiting potent antioxidant properties. These properties are primarily attributed to a complex profile of compounds, with the secoiridoid oleuropein (B1677263) and its derivative hydroxytyrosol (B1673988) being the most significant contributors. The antioxidant action of these polyphenols is multifaceted, involving both direct mechanisms, such as the scavenging of free radicals and chelation of metal ions, and indirect cellular mechanisms. The latter includes the upregulation of endogenous antioxidant enzymes—like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px)—through the activation of the Nrf2/ARE signaling pathway. Standardized in vitro assays, including DPPH, ABTS, and FRAP, consistently demonstrate the high antioxidant capacity of olive leaf extracts, which strongly correlates with their total phenolic content. This guide provides a comprehensive overview of the key polyphenols, their mechanisms of action, quantitative antioxidant data, and detailed experimental protocols for their evaluation, aimed at researchers, scientists, and professionals in drug development.

Introduction

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[1] Natural antioxidants from plant sources are of significant interest for their potential to mitigate oxidative damage. The leaves of the olive tree (Olea europaea L.) are a potent and sustainable source of such compounds.[2][3] Historically used in traditional medicine, olive leaves are now scientifically recognized for a high content of bioactive phenolic compounds.[3]

The primary polyphenols responsible for the antioxidant effects are oleuropein, the most abundant secoiridoid in olive leaves, and its derivatives, including hydroxytyrosol.[3] These compounds confer protection against oxidative damage through various mechanisms, making olive leaf extracts a promising candidate for applications in pharmaceuticals, nutraceuticals, and functional foods.[4]

Major Phenolic Constituents in Olea europaea Leaves

The chemical composition of olive leaves is diverse, including secoiridoids, flavonoids, and simple phenolic compounds.[5][6] Oleuropein is the most prominent, often accounting for a significant portion of the total phenolic content.[7] During processing or enzymatic action, oleuropein can be hydrolyzed to hydroxytyrosol, a compound with exceptionally high antioxidant activity.[3][8] Other important compounds include verbascoside, luteolin-7-O-glucoside, apigenin-7-O-glucoside, and rutin.[2][5] The concentration of these polyphenols can vary significantly depending on the olive cultivar, geographical origin, harvest time, and extraction method used.[6][9]

Table 2.1: Concentration of Major Polyphenols in Olea europaea Leaves from Various Cultivars

| Phenolic Compound | Cultivar | Concentration (mg/kg dry weight) | Reference |

| Oleuropein | Fougi | 4741.62 | [10] |

| Oleuropein | Zarrazi injassi | 110.38 | [10] |

| Hydroxytyrosol | Various Tunisian | 5.40 - 290.19 | [10][11] |

| Apigenin 7-O-glucoside | Various Tunisian | 9.44 - 2475.53 | [10][11] |

| Tyrosol | Various Tunisian | 2.10 - 174.62 | [10][11] |

| Vanillic Acid | Various Tunisian | 3.23 - 256.57 | [10][11] |

| Caffeic Acid | Infusion | 15.73 (mg/g) | [12] |

| Ellagic Acid | Infusion | 29.80 (mg/g) | [12] |

| Rutin | Infusion | 34.56 (mg/g) | [12] |

| Quercetin | Infusion | 16.41 (mg/g) | [12] |

Mechanisms of Antioxidant Action

The antioxidant effects of olive leaf polyphenols are exerted through two primary pathways: direct radical scavenging and the modulation of endogenous cellular defense systems.

Direct Antioxidant Mechanisms

Polyphenols, particularly those with a catechol (o-dihydroxyphenyl) structure like hydroxytyrosol, are potent free radical scavengers.[13][14] They can donate a hydrogen atom to stabilize reactive oxygen species, forming a stable resonance structure that prevents further oxidative reactions.[14] This direct scavenging activity is effective against a wide range of radicals.[8] Additionally, these compounds can chelate metal ions such as iron and copper, which are known to catalyze the formation of ROS.[14][15]

Indirect (Cellular) Antioxidant Mechanisms

Beyond direct scavenging, olive leaf polyphenols exert significant antioxidant effects by modulating cellular signaling pathways, thereby enhancing the body's own defense mechanisms.

Activation of the Nrf2-ARE Pathway: Oleuropein and hydroxytyrosol are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17][18] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like olive polyphenols, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes.[15] This leads to the upregulated expression of crucial protective enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and others involved in glutathione (GSH) synthesis and regeneration.[16]

Modulation of Other Pathways: Hydroxytyrosol has also been shown to induce autophagy by activating the AMPK/mTOR pathway, helping to clear damaged cellular components.[16] Furthermore, these polyphenols exhibit anti-inflammatory properties by inhibiting pro-inflammatory enzymes and cytokines, which are closely linked to oxidative stress.[1][13]

Quantitative Assessment of Antioxidant Capacity

The antioxidant capacity of Olea europaea leaf extracts is commonly evaluated using several standardized in vitro spectrophotometric assays. The results often show a strong correlation with the total phenolic content (TPC) of the extract.[2][19]

Table 4.1: DPPH Radical Scavenging Activity of Olea europaea Leaf Extracts

| Cultivar / Extract Type | IC50 (µg/mL) | Reference |

| Gordal | 20.66 | [2] |

| Coratina | 22.95 | [2] |

| Kalamon | 26.74 | [2] |

| Gemlik | 22.46 | [12] |

| Amphissis | 95.39 | [2] |

| Leccino | 198 | [12] |

| Irish-grown | 34.58 | [2] |

| Picual | 55.82 | [20] |

| Shemlali | 19.03 | [20] |

| Laperrinei (Ethanolic Extract) | 7.48 | [21] |

Table 4.2: Total Phenolic Content (TPC) of Olea europaea Leaf Extracts

| Cultivar / Extract Type | TPC (mg GAE/g extract) | Reference |

| Kalamon | 190.65 | [2] |

| Gordal | 184.72 | [2] |

| Coratina | 155.91 | [2] |

| Arbequina | 42.35 | [2] |

| Gemlik | 161 (mg/g) | [12] |

| Laperrinei (Ethanolic Extract) | 134.72 | [21] |

| Laperrinei (Aqueous Extract) | 118.85 | [21] |

Table 4.3: Ferric Reducing Antioxidant Power (FRAP) of Olea europaea Leaf Extracts

| Cultivar | FRAP Value (µmol Fe II/g dried extract) | Reference |

| Mishen | 1971.37 | [2] |

| Fishomi | 1794.57 | [2] |

| Arbequina | 1760.57 | [2] |

| Coratona | 358.66 | [2] |

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment and comparison of antioxidant properties.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.25 mM).[12]

-

Sample Preparation: Prepare various concentrations of the olive leaf extract in a suitable solvent (e.g., ethanol (B145695) or methanol).[12]

-

Reaction: Add a defined volume of the DPPH solution (e.g., 0.5 mL) to a specific volume of the sample solution (e.g., 1 mL). A blank is prepared with the solvent instead of the extract.[12]

-

Incubation: Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[12][22]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[12][22]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration of extract required to scavenge 50% of the DPPH radicals) is determined by plotting inhibition percentage against extract concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS•+ radical cation, a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

-

ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature.[23][24] This forms the ABTS•+ stock solution.

-

Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or water) to an absorbance of approximately 0.700 ± 0.02 at 734 nm.[24][25]

-

Reaction: Add a small volume of the plant extract (e.g., 5-20 µL) to a large volume of the diluted ABTS•+ working solution (e.g., 180-3995 µL).[23][24]

-

Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes).[24]

-

Measurement: Measure the absorbance at 734 nm.[23]

-

Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage inhibition of the sample to a standard curve prepared with Trolox, a water-soluble vitamin E analog.[23]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

Protocol:

-

FRAP Reagent Preparation: The working FRAP reagent is prepared fresh by mixing three solutions: a. 300 mM Acetate buffer (pH 3.6) b. 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl c. 20 mM FeCl₃·6H₂O in water These are typically mixed in a 10:1:1 (v/v/v) ratio.[26]

-

Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the pre-warmed (37°C) FRAP working solution (e.g., 220 µL).[26]

-

Incubation: Incubate the mixture for a specified time (e.g., 4-10 minutes) at room temperature or 37°C.[26][27]

-

Measurement: Read the absorbance of the blue-colored complex at approximately 593 nm.[26][28]

-

Calculation: The antioxidant capacity is calculated based on a standard curve prepared with a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O). The results are expressed as µmol of Fe²⁺ equivalents per gram of sample.[27]

References

- 1. What is Hydroxytyrosol used for? [synapse.patsnap.com]

- 2. Investigation of phenolic compounds and antioxidant activity of leaves extracts from seventeen cultivars of Iranian olive (Olea europaea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Olive Polyphenols: Antioxidant and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative metabolic profiling of olive leaf extracts from twelve different cultivars collected in both fruiting and flowering seasons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Study of Novel Methods for Olive Leaf Phenolic Compound Extraction Using NADES as Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. olivewellnessinstitute.org [olivewellnessinstitute.org]

- 9. mdpi.com [mdpi.com]

- 10. publires.unicatt.it [publires.unicatt.it]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beneficial effects of the olive oil phenolic components oleuropein and hydroxytyrosol: focus on protection against cardiovascular and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydroxytyrosol: Decoding the dual codes of natural antioxidants and anti-aging - FocusHerb [focusherb.com]

- 17. Systemic Health Effects of Oleuropein and Hydroxytyrosol Supplementation: A Systematic Review of Randomized Controlled Trials [mdpi.com]

- 18. Oleuropein, unexpected benefits! - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Antioxidant and Anti-Diabetic Properties of Olive (Olea europaea) Leaf Extracts: In Vitro and In Vivo Evaluation [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. DPPH Radical Scavenging Assay [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. ijpsonline.com [ijpsonline.com]

- 25. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 27. cellbiolabs.com [cellbiolabs.com]

- 28. assaygenie.com [assaygenie.com]

Cardiovascular Benefits of Olive Leaf Extract Supplementation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olive leaf extract (OLE), a rich source of polyphenolic compounds, most notably oleuropein (B1677263) and its derivative hydroxytyrosol (B1673988), has garnered significant scientific interest for its potential cardiovascular benefits. This technical guide provides an in-depth review of the current evidence supporting the use of OLE supplementation for improving cardiovascular health. It consolidates quantitative data from key clinical trials, details the experimental protocols utilized in this research, and elucidates the underlying molecular mechanisms of action through signaling pathway diagrams. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic potential of olive leaf extract.

Introduction

The Mediterranean diet, characterized by a high intake of olive products, has long been associated with a lower incidence of cardiovascular disease (CVD).[1] While much of the focus has been on olive oil, the leaves of the olive tree (Olea europaea L.) contain a significantly higher concentration of phenolic compounds, particularly oleuropein.[2] Emerging evidence from preclinical and clinical studies suggests that supplementation with OLE may exert beneficial effects on several cardiovascular risk factors, including hypertension, dyslipidemia, endothelial dysfunction, inflammation, and oxidative stress.[1][3] This guide aims to provide a detailed technical overview of the science supporting these claims.

Effects on Cardiovascular Parameters: A Quantitative Analysis

Numerous clinical trials have investigated the impact of OLE supplementation on key cardiovascular health markers. The following tables summarize the quantitative data from several key studies to facilitate a comparative analysis of the findings.

Blood Pressure

OLE has been shown to have a hypotensive effect in individuals with prehypertension and stage 1 hypertension.

Table 1: Effects of Olive Leaf Extract Supplementation on Blood Pressure

| Study | Participant Characteristics | OLE Intervention | Duration | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) |

| Perrinjaquet-Moccetti et al. (2008)[4] | Borderline hypertensive monozygotic twins | 500 mg/day EFLA®943 | 8 weeks | -6 mmHg | -6 mmHg |

| 1000 mg/day EFLA®943 | 8 weeks | -13 mmHg | -6 mmHg | ||

| Susalit et al. (2011) | Stage 1 hypertensive patients | 1000 mg/day EFLA®943 | 8 weeks | -11.5 ± 8.5 mmHg | -4.8 ± 5.5 mmHg |

| Lockyer et al. (2017) | Prehypertensive men | 136 mg oleuropein, 6 mg hydroxytyrosol | 6 weeks | -3.35 mmHg (24h ambulatory) | -3.16 mmHg (24h ambulatory) |

| Stevens et al. (2021)[5] | Overweight/obese subjects with mildly elevated cholesterol | 500 mg/day (83.5 mg oleuropein) | 8 weeks | No significant change | No significant change |

Lipid Profile

The effects of OLE on blood lipid profiles have also been investigated, with some studies reporting significant improvements.

Table 2: Effects of Olive Leaf Extract Supplementation on Lipid Profile

| Study | Participant Characteristics | OLE Intervention | Duration | Change in Total Cholesterol (TC) | Change in LDL Cholesterol (LDL-C) | Change in HDL Cholesterol (HDL-C) | Change in Triglycerides (TG) |

| Perrinjaquet-Moccetti et al. (2008)[4] | Borderline hypertensive monozygotic twins | 1000 mg/day EFLA®943 | 8 weeks | Significant reduction (value not specified) | Significant dose-dependent reduction | No significant change | No significant change |

| Susalit et al. (2011) | Stage 1 hypertensive patients | 1000 mg/day EFLA®943 | 8 weeks | Significant reduction | Significant reduction | No significant change | Significant reduction |

| Lockyer et al. (2017) | Prehypertensive men | 136 mg oleuropein, 6 mg hydroxytyrosol | 6 weeks | -0.32 mmol/L | -0.19 mmol/L | No significant change | -0.18 mmol/L |

| Stevens et al. (2021)[5] | Overweight/obese subjects with mildly elevated cholesterol | 500 mg/day (83.5 mg oleuropein) | 8 weeks | No significant change | No significant change | No significant change | No significant change |

Mechanisms of Action

The cardiovascular benefits of olive leaf extract are attributed to the synergistic effects of its bioactive components, which modulate several key signaling pathways involved in inflammation, oxidative stress, and metabolism.

Anti-Inflammatory Effects

Chronic inflammation is a key driver of atherosclerosis. Oleuropein has been shown to exert potent anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the activation and nuclear translocation of NF-κB, oleuropein downregulates the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as adhesion molecules like vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1).[6][7] This, in turn, reduces the recruitment of monocytes to the endothelium, a critical early step in the formation of atherosclerotic plaques.

Caption: Oleuropein inhibits the IKK complex, preventing NF-κB activation.

Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, plays a crucial role in endothelial dysfunction and the pathogenesis of CVD. Oleuropein and hydroxytyrosol are potent antioxidants that can directly scavenge free radicals.[8] Furthermore, oleuropein has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). By upregulating these endogenous antioxidant enzymes, OLE enhances the cellular defense against oxidative stress.

Caption: Oleuropein promotes Nrf2 activation and antioxidant gene expression.

Lipid Metabolism

Oleuropein has been identified as an agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) , a nuclear receptor that plays a pivotal role in regulating lipid metabolism.[3][10][11] Activation of PPARα in the liver leads to the increased expression of genes involved in fatty acid oxidation and a reduction in the expression of genes involved in triglyceride synthesis. This mechanism contributes to the observed triglyceride-lowering effects of OLE.

Caption: Oleuropein activates PPARα, leading to improved lipid metabolism.

Experimental Protocols

The methodologies employed in clinical trials investigating the cardiovascular effects of OLE are crucial for the interpretation of the results. Below are summaries of the experimental protocols from key studies.

Perrinjaquet-Moccetti et al. (2008)

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

-

Participants: 40 borderline hypertensive monozygotic twins.

-

Intervention:

-

Olive leaf extract (EFLA®943, standardized to contain 19.9% oleuropein) at doses of 500 mg/day or 1000 mg/day.

-

Placebo.

-

-

Duration: 8 weeks for each treatment period, with a 4-week washout period in between.

-

Primary Outcome Measures:

-

Blood Pressure: Measured in a seated position after a 5-minute rest period using a standardized protocol.

-

-

Secondary Outcome Measures:

-

Lipid Profile: Total cholesterol, LDL-C, HDL-C, and triglycerides were measured from fasting blood samples.

-

Susalit et al. (2011)

-

Study Design: A randomized, double-blind, active-controlled, parallel-group study.

-

Participants: 202 patients with stage 1 hypertension.

-

Intervention:

-

Olive leaf extract (EFLA®943) 500 mg twice daily.

-

Captopril 12.5-25 mg twice daily (active control).

-

-

Duration: 8 weeks.

-

Primary Outcome Measures:

-

Blood Pressure: Measured at weeks 1, 2, 4, 6, and 8.

-

-

Secondary Outcome Measures:

-

Lipid Profile: Total cholesterol, LDL-C, HDL-C, and triglycerides were measured at baseline and at week 8.

-

Lockyer et al. (2017)

-

Study Design: A randomized, double-blind, placebo-controlled, crossover trial.

-

Participants: 60 pre-hypertensive men.

-

Intervention:

-

Olive leaf extract providing 136 mg of oleuropein and 6 mg of hydroxytyrosol per day.

-

Placebo.

-

-

Duration: 6 weeks for each treatment period, with a 4-week washout period.

-

Primary Outcome Measures:

-

Ambulatory Blood Pressure: 24-hour ambulatory blood pressure monitoring.

-

-

Secondary Outcome Measures:

-

Vascular Function: Flow-mediated dilation (FMD) of the brachial artery was assessed using high-resolution ultrasound.

-

Inflammatory Markers: Plasma concentrations of C-reactive protein (CRP), IL-6, IL-8, and TNF-α were measured using enzyme-linked immunosorbent assays (ELISA).[6][12][13][14][15]

-

Lipid Profile: Total cholesterol, LDL-C, HDL-C, and triglycerides were measured from fasting blood samples.

-

A Typical In Vitro Experimental Workflow for Assessing Endothelial Function

Caption: A typical workflow for studying OLE's effects on endothelial cells.

Conclusion and Future Directions

The available scientific evidence strongly suggests that olive leaf extract supplementation can be a valuable adjunct strategy for supporting cardiovascular health. The quantitative data from clinical trials demonstrate its potential to lower blood pressure and improve lipid profiles in certain populations. The elucidated mechanisms of action, including its anti-inflammatory, antioxidant, and lipid-modulating effects via the NF-κB, Nrf2, and PPARα pathways, provide a solid scientific basis for these benefits.

For researchers and drug development professionals, OLE and its bioactive constituents, particularly oleuropein, represent promising candidates for the development of novel therapeutics for the prevention and management of cardiovascular diseases. Future research should focus on larger, long-term clinical trials to confirm the efficacy and safety of OLE in diverse populations. Further investigation into the synergistic effects of the various polyphenols in OLE and the optimization of extraction and standardization methods will be crucial for maximizing its therapeutic potential. Additionally, exploring the effects of OLE on other aspects of cardiovascular health, such as platelet aggregation and arterial stiffness, will provide a more complete understanding of its cardioprotective properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Oleuropein improves mitochondrial function to attenuate oxidative stress by activating the Nrf2 pathway in the hypothalamic paraventricular nucleus of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The olive constituent oleuropein, as a PPARα agonist, markedly reduces serum triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Food supplementation with an olive (Olea europaea L.) leaf extract reduces blood pressure in borderline hypertensive monozygotic twins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of olive leaf extract on cardiovascular health markers: a randomized placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 7. Olive Leaf Extract Attenuates Inflammatory Activation and DNA Damage in Human Arterial Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardioprotective and neuroprotective roles of oleuropein in olive - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oleuropein alleviates myocardial ischemia–reperfusion injury by suppressing oxidative stress and excessive autophagy via TLR4/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The olive constituent oleuropein, as a PPARα agonist, markedly reduces serum triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oleuropein-Induced Acceleration of Cytochrome P450–Catalyzed Drug Metabolism: Central Role for Nuclear Receptor Peroxisome Proliferator-Activated Receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytokine assays in human sera and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of protein cytokines in tissue extracts by enzyme-linked immunosorbent assays: application to lipopolysaccharide-induced differential milieu of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of Olea europaea Leaf Extract: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activities of Olea europaea (olive) leaf extract. The document synthesizes key findings on the extract's effects on various cancer cell lines, details the experimental methodologies used for its evaluation, and illustrates the molecular pathways involved in its mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction

Olea europaea L., the olive tree, has been a cornerstone of traditional medicine for centuries, particularly within the Mediterranean diet, which is associated with a lower incidence of chronic diseases, including cancer.[1] The leaves of the olive tree are rich in bioactive phenolic compounds, such as oleuropein (B1677263) and hydroxytyrosol, which are believed to be the primary contributors to its therapeutic properties.[2][3] Numerous in vitro studies have demonstrated the potential of olive leaf extract (OLE) and its purified constituents to inhibit the proliferation and induce apoptosis in a variety of cancer cell models.[4] This guide serves as a technical resource, consolidating the existing in vitro evidence and providing detailed procedural insights for researchers in the field of oncology and natural product-based drug discovery.

Cytotoxic and Antiproliferative Activity

The cytotoxic and antiproliferative effects of olive leaf extract and its primary component, oleuropein, have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

IC50 Values of Olive Leaf Extract and Oleuropein

The following tables summarize the IC50 values of OLE and oleuropein in various cancer cell lines as reported in the literature. These values demonstrate a dose-dependent inhibitory effect on cancer cell viability.

Table 1: IC50 Values of Olive Leaf Extract (OLE) on Various Cancer Cell Lines

| Cell Line | Cancer Type | OLE Concentration (µg/mL) | Incubation Time (hours) | Reference |

| Jurkat | Human Lymphoblastic Leukemia | 4 | 48 | [1] |

| K562 | Myelogenous Leukemia | 150 | 72 | [1] |

| MiaPACa-2 | Pancreatic Cancer | 200 | Not Specified | [1] |

| T24 | Bladder Cancer | ~32 | Not Specified | [1][5] |

| 5637 | Bladder Cancer | Similar to T24 | Not Specified | [1][5] |

| A549 | Lung Carcinoma | 21.91 ± 1.8 | 24 | [6][7] |

| A549 | Lung Carcinoma | 312 (in Calcium Alginate) | Not Specified | [8][9] |

| A549 | Lung Carcinoma | 0.94 (in Chitosan-Coated CA) | Not Specified | [8][9] |

| MCF-7 | Breast Adenocarcinoma | 865.4 (in Calcium Alginate) | Not Specified | [8][9] |

| MCF-7 | Breast Adenocarcinoma | 425.5 (in Chitosan-Coated CA) | Not Specified | [8][9] |

| MCF-7 | Breast Carcinoma | 940 | Not Specified | [5] |

| HT29 | Colorectal Cancer | Not Specified | Not Specified | [10][11] |

| PC3 | Prostate Cancer | Not Specified | Not Specified | [10][11] |

| HepG-2 | Hepatocellular Carcinoma | Not Specified | Not Specified | [12] |

| Caco-2 | Colorectal Adenocarcinoma | 6.5 ± 0.7 | Not Specified | [12] |

Table 2: IC50 Values of Oleuropein on Various Cancer Cell Lines

| Cell Line | Cancer Type | Oleuropein Concentration | Incubation Time (hours) | Reference |

| MCF-7 | Breast Cancer | 91.67 ± 14.43 µg/mL (169.70 µM) | Not Specified | [13] |

| SKBR3 | Breast Cancer | 86.67 ± 15.28 µg/mL (160.44 µM) | Not Specified | [13] |

| FM3 | Melanoma | 148.30 ± 2.89 µg/mL (274.53 µM) | Not Specified | [13] |

| HCT-116 | Colon Cancer | 100.00 ± 13.23 µg/mL (185.12 µM) | Not Specified | [13] |

| HeLa | Cervical Cancer | 143.30 ± 15.28 µg/mL (265.28 µM) | Not Specified | [13] |

| SH-SY5Y | Neuroblastoma | 350 µM | 48 | [2][13] |

| MG-63 | Human Osteosarcoma | 22 µg/mL ± 3.6 | Not Specified | [13] |

| MCF7 | Breast Cancer | 16.99 ± 3.4 µM | Not Specified | [14] |

| MDA-MB-231 | Breast Cancer | 27.62 ± 2.38 µM | Not Specified | [14] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to assess the anticancer activity of Olea europaea leaf extract.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of OLE or oleuropein and incubate for the desired time periods (e.g., 24, 48, 72 hours).[1][17] Include untreated cells as a negative control.

-

MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]

-

Formazan Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[16] The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[18] The Annexin V/Propidium Iodide (PI) assay is a common method used to detect apoptotic cells by flow cytometry.[19] Annexin V binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[19] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with OLE or oleuropein for the desired time.[20]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15-20 minutes.[20]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population can be distinguished into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[18]

Cell Cycle Analysis

OLE has been shown to induce cell cycle arrest in various cancer cell lines, preventing their proliferation.[1] Cell cycle distribution can be analyzed by flow cytometry after staining the cells with a DNA-binding dye like propidium iodide.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with OLE as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.[1][20]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the molecular mechanisms underlying the anticancer effects of OLE. This technique can be used to measure changes in the expression of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins, PARP) and other signaling pathways.[1]

Protocol:

-

Protein Extraction: Lyse the treated and control cells in a lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and imaging system. The intensity of the bands corresponds to the amount of protein.

Molecular Mechanisms and Signaling Pathways

The anticancer activity of Olea europaea leaf extract is attributed to its ability to modulate multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

Induction of Apoptosis

OLE and its constituents, particularly oleuropein, induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[14] A key mechanism is the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2.[21][22] Oleuropein has been shown to upregulate Bax and downregulate Bcl-2, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases (e.g., caspase-3 and -9) and cleavage of PARP-1.[1][2][22]

Inhibition of Proliferation and Cell Cycle Arrest

OLE can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases.[1][20] This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, oleuropein has been reported to downregulate the expression of cyclins (Cyclin D1, D2, D3) and cyclin-dependent kinases (CDK4, CDK6), while upregulating cell cycle inhibitors like p21 and p53.[2][23]

Modulation of Key Survival Pathways

The PI3K/Akt/mTOR and NF-κB signaling pathways are critical for cancer cell survival, proliferation, and resistance to therapy.[21] Oleuropein has been shown to suppress the activation of these pathways in various cancer cells.[14][21] By inhibiting the phosphorylation of Akt and downstream targets, OLE can effectively block these pro-survival signals.[21]

Conclusion and Future Directions

The in vitro evidence strongly supports the anticancer potential of Olea europaea leaf extract and its primary bioactive component, oleuropein. The extract exhibits cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines, mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell survival and proliferation.

While these findings are promising, further research is warranted. Future studies should focus on:

-

In vivo validation: Translating these in vitro findings into animal models to assess the efficacy and safety of OLE in a physiological context.

-

Bioavailability and formulation: Investigating the bioavailability of the active compounds in OLE and developing optimized formulations to enhance their delivery to tumor sites.

-

Synergistic effects: Exploring the potential of OLE to be used in combination with conventional chemotherapeutic agents to enhance their efficacy and overcome drug resistance.[13]

-

Clinical trials: Ultimately, well-designed clinical trials are necessary to establish the therapeutic potential of Olea europaea leaf extract in human cancer patients.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the promising anticancer properties of this natural product. The detailed protocols and pathway diagrams serve as a valuable resource for designing and interpreting future experiments in this exciting field of research.

References

- 1. The Anti-cancer Effect of Olea europaea L. Products: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Potential anticancer activity of chemically characterized extract of Olea europaea (Olive) leaves [ejfa.pensoft.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antiproliferative and Apoptotic Effects of Olive Leaf Extract Microcapsules on MCF-7 and A549 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Assessment of the Efficacy of Olive Leaf (Olea europaea L.) Extracts in the Treatment of Colorectal Cancer and Prostate Cancer Using In Vitro Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An In Vitro and In Silico Study of the Enhanced Antiproliferative and Pro-Oxidant Potential of Olea europaea L. cv. Arbosana Leaf Extract via Elastic Nanovesicles (Spanlastics) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Olive Leaves as a Source of Anticancer Compounds: In Vitro Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ffhdj.com [ffhdj.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Olive (Olea europaea) Leaf Extract Induces Apoptosis and Monocyte/Macrophage Differentiation in Human Chronic Myelogenous Leukemia K562 Cells: Insight into the Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Comprehensive Review on the Anti-Cancer Effects of Oleuropein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oleuropein and Cancer Chemoprevention: The Link is Hot - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Olive Leaf Extract and Its Impact on Metabolic Syndrome Markers: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome represents a cluster of cardiometabolic risk factors that significantly elevates the risk of developing type 2 diabetes and cardiovascular disease. Emerging evidence from preclinical and clinical studies suggests that olive leaf extract (OLE), rich in bioactive polyphenols such as oleuropein (B1677263) and hydroxytyrosol (B1673988), may exert beneficial effects on several markers of metabolic syndrome. This technical guide provides an in-depth analysis of the current scientific literature, focusing on the quantitative effects of OLE on key metabolic parameters. Detailed experimental protocols from pivotal studies are presented to facilitate reproducibility and further investigation. Furthermore, the underlying molecular mechanisms are explored through the visualization of key signaling pathways, offering insights for researchers and drug development professionals.

Introduction

Metabolic syndrome is a multifaceted condition characterized by a constellation of abnormalities including central obesity, insulin (B600854) resistance, dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol), and hypertension. The pathophysiology is complex, involving intricate interactions between genetic predisposition and environmental factors. The rising global prevalence of metabolic syndrome necessitates the exploration of novel therapeutic and preventative strategies.

Olive leaf extract, a natural product derived from the leaves of Olea europaea, has a long history of use in traditional medicine. Its therapeutic potential is largely attributed to its high concentration of phenolic compounds, particularly oleuropein and its derivative, hydroxytyrosol. These compounds are potent antioxidants and have been shown to possess anti-inflammatory, antihypertensive, hypoglycemic, and lipid-lowering properties. This whitepaper aims to consolidate the scientific evidence regarding the efficacy of OLE in modulating the key markers of metabolic syndrome, providing a comprehensive resource for the scientific community.

Quantitative Effects of Olive Leaf Extract on Metabolic Syndrome Markers

Multiple clinical trials have investigated the impact of OLE supplementation on the primary components of metabolic syndrome. The following tables summarize the quantitative data from key studies, offering a comparative overview of the observed effects.

Table 1: Effects of Olive Leaf Extract on Blood Pressure

| Study | Participant Characteristics | OLE Dosage (per day) | Duration | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) |

| Hermans et al. (2020)[1] | 663 (pre)-hypertensive patients | 100 mg oleuropein, 20 mg hydroxytyrosol | 2 months | ↓ 13 ± 10 mmHg | ↓ 7.1 ± 6.6 mmHg |

| Lockyer et al. (2017) | 60 pre-hypertensive males | 136 mg oleuropein, 6 mg hydroxytyrosol | 6 weeks | ↓ ~3 mmHg (24h) | ↓ ~3 mmHg (24h) |

| Susalit et al. (2011) | Hypertensive patients | 1000 mg OLE | Not specified | ↓ 11.5 ± 8.5 mmHg | ↓ 4.8 ± 5.5 mmHg |

Table 2: Effects of Olive Leaf Extract on Lipid Profile

| Study | Participant Characteristics | OLE Dosage (per day) | Duration | Change in Triglycerides (TG) | Change in HDL-C | Change in LDL-C |

| Hermans et al. (2020)[1] | 663 (pre)-hypertensive patients | 100 mg oleuropein, 20 mg hydroxytyrosol | 2 months | ↓ 11% | ↑ 5.3% | Not specified |

| A meta-analysis (2021)[2] | Prehypertensive and hypertensive adults | 1000 mg OLE | Not specified | Not specified | Not specified | ↓ 6.00 mg/dL (vs. captopril) |

| Stevens et al. (2021)[3][4] | 77 overweight/obese subjects with mildly elevated cholesterol | 500 mg OLE | 8 weeks | No significant effect | No significant effect | No significant effect |

Table 3: Effects of Olive Leaf Extract on Glucose Metabolism

| Study | Participant Characteristics | OLE Dosage (per day) | Duration | Change in Fasting Blood Glucose (FBG) | Change in Insulin Sensitivity | Change in HbA1c |

| Hermans et al. (2020)[1] | 663 (pre)-hypertensive patients | 100 mg oleuropein, 20 mg hydroxytyrosol | 2 months | ↓ 4.8% | Not specified | Not specified |

| de Bock et al. (2013)[5][6][7] | 46 overweight middle-aged men | 51.1 mg oleuropein, 9.7 mg hydroxytyrosol | 12 weeks | Not specified | ↑ 15% improvement | Not specified |

| Wainstein et al. (2012)[8] | 79 adults with Type 2 Diabetes | 500 mg OLE | 14 weeks | Not specified | Not specified | Significantly lower than placebo |

Experimental Protocols of Key Studies

To ensure the reproducibility and critical evaluation of the cited research, this section details the methodologies of pivotal clinical trials.

Hermans et al. (2020): Combination of Olive Leaf and Fruit Extracts in Hypertension and Metabolic Syndrome[1]

-

Study Design: An open-label, observational pilot study.

-

Participants: 663 (pre)-hypertensive patients enrolled by general practitioners in Belgium.

-

Intervention: Two capsules per day of Tensiofytol®, a commercially available supplement containing a combination of olive leaf and fruit extracts, providing a total daily dose of 100 mg of oleuropein and 20 mg of hydroxytyrosol.

-

Duration: 2 months.

-

Primary Outcome Measures: Systolic and diastolic blood pressure, measured at baseline and after treatment.

-

Secondary Outcome Measures: Markers of metabolic syndrome including high-density lipoprotein cholesterol (HDL-C), triglycerides (TG), fasting blood glucose (FG), and waist circumference (WC).

-

Analytical Methods: Standard clinical laboratory methods were used for the analysis of blood lipids and glucose. Blood pressure was measured using standard clinical procedures.

de Bock et al. (2013): Olive Leaf Polyphenols and Insulin Sensitivity[5][6][7]

-

Study Design: A randomized, double-blind, placebo-controlled, crossover trial.

-

Participants: 46 overweight, middle-aged men (aged 46.4 ± 5.5 years, BMI 28.0 ± 2.0 kg/m ²) in New Zealand.

-

Intervention: Participants received either capsules containing olive leaf extract (providing 51.1 mg of oleuropein and 9.7 mg of hydroxytyrosol per day) or a matching placebo for 12 weeks.

-

Washout Period: A 6-week washout period was implemented before crossing over to the other treatment arm.

-

Primary Outcome Measure: Insulin sensitivity, assessed by the Matsuda method during a 75g oral glucose tolerance test (OGTT).

-

Secondary Outcome Measures: Glucose and insulin profiles, lipid profile, 24-hour ambulatory blood pressure, and inflammatory markers.

-

Analytical Methods: Blood glucose was measured using the hexokinase method. Insulin was measured by radioimmunoassay. Lipid profiles were determined using standard enzymatic assays.

Stevens et al. (2021): Olive Leaf Extract on Cardiovascular Health Markers[3][4]

-

Study Design: A randomized, double-blind, placebo-controlled study.

-

Participants: 77 healthy adult overweight/obese subjects (aged 56 ± 10 years, BMI 29.0 ± 2.7 kg/m ²) with mildly elevated total cholesterol levels (5.0–8.0 mmol/L).

-

Intervention: Participants were randomly assigned to receive either 500 mg of OLE or a placebo daily for 8 weeks.

-

Primary Outcome Measures: Blood lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).

-

Secondary Outcome Measures: Oxidized low-density lipoprotein (oxLDL), blood pressure, glucose, and insulin levels.

-

Analytical Methods: Blood lipids, glucose, and insulin were determined at baseline, 4 weeks, and 8 weeks using standard laboratory techniques. oxLDL was measured using a sandwich ELISA.

Signaling Pathways and Molecular Mechanisms

The beneficial effects of olive leaf extract on metabolic syndrome markers are underpinned by its ability to modulate key cellular signaling pathways. The primary bioactive compounds, oleuropein and hydroxytyrosol, influence pathways involved in insulin signaling, glucose and lipid metabolism, and inflammation.

PI3K/Akt Pathway and Insulin Sensitivity

Olive leaf extract has been shown to enhance insulin sensitivity through the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. This pathway is central to insulin's metabolic effects, including glucose uptake and glycogen (B147801) synthesis.

AMPK Pathway and Energy Metabolism

AMP-activated protein kinase (AMPK) is a crucial energy sensor that regulates cellular metabolism. Oleuropein and hydroxytyrosol can activate AMPK, leading to increased glucose uptake in muscle cells, enhanced fatty acid oxidation, and reduced gluconeogenesis in the liver.

PPARγ Modulation and Adipogenesis

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a key transcription factor involved in adipocyte differentiation and lipid metabolism. Oleuropein has been shown to modulate PPARγ activity, which can influence adipogenesis and lipid storage.

Experimental Workflow for Clinical Trials

The following diagram illustrates a generalized workflow for a randomized controlled trial investigating the effects of olive leaf extract on metabolic syndrome markers.

Conclusion

The available scientific evidence strongly suggests that olive leaf extract, through the synergistic action of its bioactive polyphenols, can positively modulate several key markers of metabolic syndrome. The data indicates significant improvements in blood pressure, lipid profiles, and glucose homeostasis. The underlying mechanisms appear to involve the modulation of critical signaling pathways such as PI3K/Akt, AMPK, and PPARγ, leading to enhanced insulin sensitivity, improved energy metabolism, and regulation of lipid metabolism.